

Technical Guide: Spectroscopic Data & Characterization of 2-Benzyl-2-fluorooxirane

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Compound of Interest

Compound Name: 2-Benzyl-2-fluorooxirane

CAS No.: 175399-98-1

Cat. No.: B060592

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Executive Summary & Compound Profile

2-Benzyl-2-fluorooxirane (also known as 2-fluoro-2-(phenylmethyl)oxirane) is a reactive electrophile featuring a quaternary carbon center substituted with both a fluorine atom and a benzyl group.^{[1][2]} This structural motif is highly valuable in medicinal chemistry for introducing conformational constraints and modulating pKa in peptide mimetics.

- Chemical Formula:
- Molecular Weight: 152.17 g/mol
- CAS Number: [Not widely listed; typically synthesized in situ or strictly for research]
- Key Reactivity: The oxirane ring is activated by the fluorine atom, making it susceptible to nucleophilic attack (e.g., by amines or thiols), often leading to
 - fluoroketones or
 - fluoroalcohols.

Synthesis Context (Crucial for Impurity Profiling)

The primary synthesis route involves the epoxidation of 2-fluoro-3-phenylprop-1-ene (2-fluoroallylbenzene) using 3-chloroperbenzoic acid (MCPBA) in chloroform or dichloromethane.

- Precursor: 2-Fluoro-3-phenylprop-1-ene.[2]
- Reagent: MCPBA (often 55-75% purity).
- Major Impurities: 3-chlorobenzoic acid (byproduct), unreacted fluoroalkene.

Spectroscopic Characterization (NMR, IR, MS)[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the integrity of the oxirane ring and the presence of the fluorine atom. The fluorine atom introduces significant coupling (

and

) that serves as a diagnostic fingerprint.

Protocol:

- Solvent:

(Chloroform-d) is standard.

(Benzene-d6) may be used to resolve overlapping methylene signals.

- Internal Standard: TMS (0.00 ppm) for

H/

C;

(0.00 ppm) or

(-164.9 ppm) for

F.

1.

F NMR Data

The fluorine signal is highly sensitive to the electronic environment of the epoxide ring.

- Chemical Shift (

):-115.0 to -120.0 ppm (typically a multiplet or broad singlet due to multiple H-F couplings).

- Diagnostic Value: A shift upfield (more negative) than the precursor alkene (typically --90 to -100 ppm) confirms epoxidation.

2.

H NMR Data (400 MHz,

)

The molecule lacks symmetry, making the methylene protons diastereotopic.

Position	Proton Type	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Ar-H	Aromatic	7.20 – 7.40	Multiplet	-
Bn-CH	Benzylic	3.05 – 3.25	AB System (dd)	Hz, Hz
Oxirane-CH	Epoxide Ring	2.80 – 2.95	Multiplet (dd)	Hz, Hz

Note: The benzylic protons often appear as a complex ABX system due to coupling with the fluorine atom (

).

3.

C NMR Data (100 MHz,

)

The carbon spectra are dominated by C-F coupling.

Position	Carbon Type	Chemical Shift (ppm)	Coupling (Hz)	Assignment
C2	Quaternary C-F	95.0 – 105.0	Doublet (Hz)	Diagnostic Peak
C3	Epoxide CH	48.0 – 52.0	Doublet (Hz)	Ring Carbon
Bn-C	Benzylic CH	38.0 – 42.0	Doublet (Hz)	Linker
Ar-C	Aromatic	127.0 – 135.0	Singlets	Phenyl Ring

B. Mass Spectrometry (MS)

Method: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

- Molecular Ion ():
152 (Weak intensity, typical for epoxides).
- Base Peak:
91 (, Tropylium ion).
- Fragmentation Pathway:
 - Cleavage of the benzyl-epoxide bond yields the stable benzyl cation (

91).

- Loss of HF (

) may be observed, leading to

132.

- -cleavage of the epoxide ring.

C. Infrared Spectroscopy (IR)

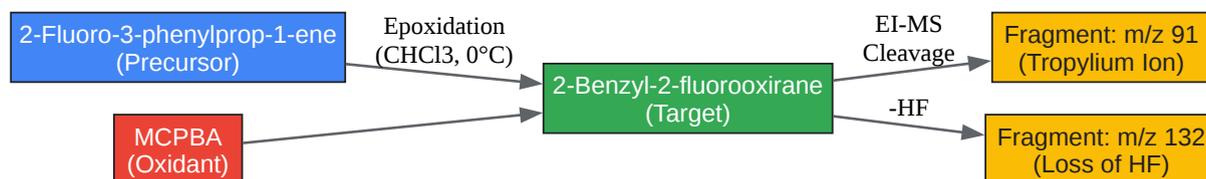
Method: Neat film (NaCl plates) or ATR.

Frequency ()	Vibration Mode	Intensity	Notes
3030 - 3060	C-H Stretch (Ar)	Weak	Aromatic ring
2920 - 2950	C-H Stretch (Alk)	Medium	Methylene groups
1200 - 1250	C-F Stretch	Strong	Broad band
850 - 950	C-O-C (Epoxide)	Medium	"Breathing" mode
700, 750	C-H Bend (Ar)	Strong	Monosubstituted benzene

Visualization of Pathways

Synthesis & Fragmentation Workflow

The following diagram illustrates the synthesis from the fluoroalkene precursor and the primary MS fragmentation logic.



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Figure 1: Synthesis via MCPBA epoxidation and primary Mass Spec fragmentation pathways.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this preparation sequence:

- Isolation: After the MCPBA reaction, wash the organic layer thoroughly with saturated (to remove 3-chlorobenzoic acid) and (to quench peroxides).
- Drying: Dry over anhydrous, filter, and concentrate in vacuo at low temperature (< 30°C). Caution: Fluorinated epoxides can be volatile and thermally unstable.
- NMR Sample: Dissolve ~10 mg of the oil in 0.6 mL of (neutralized with basic alumina to prevent acid-catalyzed ring opening).
- Storage: Store neat at -20°C under Argon.

References

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